6-Methoxy-2-phenylquinoline-4-carboxylic acid
Overview
Description
6-Methoxy-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps :
Starting Materials: 4-methoxyaniline and benzaldehyde.
Reaction Conditions: The reaction is carried out in acetonitrile with boron trifluoride-tetrahydrofuran complex as a catalyst.
Procedure: The mixture is heated to 65°C, and pyruvic acid is added dropwise over three hours. The reaction is then allowed to proceed for 21 hours at room temperature.
Isolation: The product is extracted with tetrahydrofuran, washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and substituted quinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with cell cycle processes.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets enzymes and proteins involved in cell cycle regulation and DNA replication.
Pathways: It can induce cell cycle arrest, disrupt cell migration, and modulate signaling pathways, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid
- 2-Phenylquinoline-4-carboxylic acid
- 6-Methoxyquinoline-4-carboxylic acid
Uniqueness
6-Methoxy-2-phenylquinoline-4-carboxylic acid stands out due to its unique combination of a methoxy group and a phenyl group on the quinoline ring, which enhances its biological activity and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-methoxy-2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)14(17(19)20)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMKQXMOAQMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285182 | |
Record name | 6-METHOXYCINCHOPHEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32795-58-7 | |
Record name | NSC40829 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-METHOXYCINCHOPHEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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